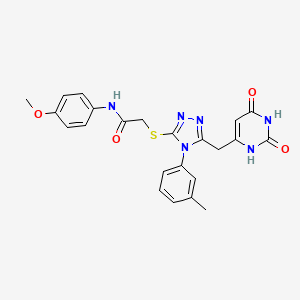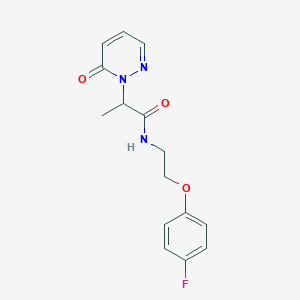![molecular formula C21H15ClN2O5 B2847692 5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 318949-31-4](/img/structure/B2847692.png)
5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H15ClN2O5 and its molecular weight is 410.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound is part of a class of derivatives synthesized through 1,3-dipolar cycloaddition reactions. These reactions involve the interaction of N-arylmaleimides with nitrile oxide, prepared from α-chloro-4-oxo-4H-chromen-carbaldehyde oximes. The resulting compounds, including the one , have been structurally confirmed through comprehensive analyses including elemental analysis, infrared spectroscopy, 1H NMR, and mass spectral data, indicating a wide potential for further chemical modifications and applications in medicinal chemistry and material sciences (Xie et al., 2005).
Potential Anti-stress Applications
Research has explored the derivatives of similar compounds for their potential anti-stress properties. Specifically, hexahydropyrrolo[3,4-d]isoxazole-4,6-diones synthesized via similar cycloaddition reactions have demonstrated the ability to attenuate stress-induced behavioral alterations in animal models. This suggests a promising avenue for the development of new anti-stress agents, potentially including derivatives of the compound (Badru, Anand, & Singh, 2012).
Antimicrobial Activity
Another area of research has focused on the antimicrobial properties of derivatives formed from similar chemical backbones. These studies have shown moderate to good activity against a range of microorganisms, including bacteria and fungi, highlighting the potential of these compounds in the development of new antimicrobial agents (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).
Coordination Chemistry and Luminescence
The compound's structural framework has also been studied in the context of coordination chemistry. Research involving new ligands with sulfur-bearing isoxazole or pyrazole bases and their coordination with metals such as Cu(I) and Zn(II) has been conducted. These studies have revealed interesting luminescent properties and coordination behaviors, suggesting applications in materials science and luminescent materials (Urdaneta et al., 2015).
Cognitive Enhancement Potential
The synthesis and evaluation of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, have shown promise in reversing amnesia induced by electroconvulsive shock in animal models. This suggests potential applications of the compound and its derivatives in cognitive enhancement and the treatment of memory disorders (Butler et al., 1987).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-3-(4-oxochromen-3-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5/c1-23-17(14-10-28-15-5-3-2-4-13(15)18(14)25)16-19(29-23)21(27)24(20(16)26)12-8-6-11(22)7-9-12/h2-10,16-17,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXIMMFKYHJNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=COC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)
![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)
![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)
![2-(2-chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2847620.png)


![1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2847624.png)
![2-([1,1'-biphenyl]-4-yloxy)-1-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2847625.png)
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2847626.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847629.png)
